molecular formula C8H7BrO2S B12545962 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid

3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid

Cat. No.: B12545962
M. Wt: 247.11 g/mol
InChI Key: ZCCQGDHNYHXCSO-NSCUHMNNSA-N
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Description

3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C8H7BrO2S . This thiophene-based scaffold is of significant interest in medicinal chemistry, particularly in the research and development of antiviral agents. Derived compounds featuring the 4-bromo-5-methylthiophene moiety have been identified as key intermediates and active scaffolds in the synthesis of novel antiviral candidates . For instance, related oxazoline derivatives containing this structural motif have demonstrated potent sub-micromolar activity against poliovirus (PV) Sabin strains in vitro . These research findings highlight the value of this chemical structure as a building block for developing treatments aimed at poliomyelitis, especially for addressing outbreaks involving vaccine-derived polioviruses (VDPVs) and infections in immunodeficient individuals . The compound is intended for use in non-clinical research applications only.

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

(E)-3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11)/b3-2+

InChI Key

ZCCQGDHNYHXCSO-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=C(S1)/C=C/C(=O)O)Br

Canonical SMILES

CC1=C(C=C(S1)C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid typically involves the bromination of 5-methylthiophene followed by a coupling reaction with prop-2-enoic acid. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-Methylthiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in the aromatic/heteroaromatic core and substituent patterns. Key comparisons include:

Compound Name Core Structure Substituents Key Features
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid Thiophene 4-Br, 5-Me Electron-rich thiophene enhances conjugation; Br enables cross-coupling.
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid () Phenyl 4-Br, β-keto group Phenyl ring lacks sulfur’s electron density; β-keto group increases acidity.
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid () Phenyl 5-Br, 2-OEt Ethoxy group improves lipophilicity; Br position affects reactivity.
3-(5-Bromo-2-methoxyphenyl)propanoic acid () Phenyl 5-Br, 2-OMe, saturated chain Saturated chain reduces conjugation; methoxy enhances H-bonding potential.

Key Differences :

  • Electronic Effects : Thiophene’s sulfur atom increases electron density compared to phenyl analogues, altering reactivity in electrophilic substitutions and conjugation with the carboxylic acid group .
  • Substituent Positioning : Bromine at the 4-position (thiophene) vs. 5-position (phenyl derivatives) may influence regioselectivity in reactions like halogen exchange or coupling .
Physicochemical Properties
  • Solubility : Thiophene derivatives generally exhibit lower solubility in polar solvents compared to phenyl analogues due to reduced polarity. Methyl and bromine substituents further decrease solubility .
Crystallographic Behavior

Crystal packing of brominated prop-enoic acids often involves dimeric carboxylic acid motifs ().

Biological Activity

3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methylthiophene moiety, is a promising candidate for further research into its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is C8H7BrO2SC_8H_7BrO_2S, with a molecular weight of 247.11 g/mol. It features:

  • A bromine atom that enhances reactivity.
  • A methylthiophene ring , contributing to its unique chemical properties.

The biological activity of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid primarily involves interactions with various molecular targets:

  • Voltage-Gated Ion Channels : This compound may inhibit voltage-gated sodium and calcium channels, which are crucial for neuronal excitability and neurotransmitter release.
  • GABA Transporter (GAT) : It has been suggested that this compound could modulate GABAergic transmission by affecting the GABA transporter, potentially leading to anticonvulsant effects.

Anticonvulsant Activity

Research indicates that compounds structurally related to 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid exhibit anticonvulsant properties. In animal models, these compounds have shown the ability to increase seizure thresholds in various seizure models, suggesting their potential as therapeutic agents for epilepsy .

Antinociceptive Effects

Preliminary studies suggest that this compound may possess antinociceptive properties, which could be beneficial for pain management. The mechanism may involve modulation of pain pathways through inhibition of sodium channels and enhancement of GABAergic activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including those similar to 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid:

  • Study on Anticonvulsant Activity :
    • A study demonstrated that derivatives with similar structures significantly raised thresholds for seizures induced by electrical stimulation in rodents. The compound's efficacy was evaluated using various seizure models, showing promising results in preventing seizures .
  • Antinociceptive Research :
    • Research involving animal models indicated that compounds related to this thiophene derivative exhibited significant pain relief compared to control groups, highlighting their potential role in analgesic therapies.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and mechanisms of action of related thiophene compounds:

Compound NameBiological ActivityMechanism of Action
3-(4-Methylthiophen-2-yl)prop-2-enoic acidAnticonvulsantSodium channel inhibition
3-(5-Bromobenzofuran-2-yl)prop-2-enoic acidAntiviral (NS5B inhibitor)Targeting viral polymerase
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acidAnticonvulsant/AntinociceptiveSodium channel and GABA transporter modulation

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